(Rac)-NMDAR antagonist 1

PROTAC Design E3 Ligase Recruitment VHL Binding Affinity

AR Antagonist 1 (CAS 1818885-54-9), also designated compound 29, is a small-molecule androgen receptor (AR) antagonist with the chemical name 2-chloro-4-[trans-3-amino-2,2,4,4-tetramethylcyclobutoxy]benzonitrile (C15H19ClN2O, MW 278.78). This compound functions dually as an AR ligand and an E3 ligase-recruiting moiety for targeted protein degradation applications.

Molecular Formula C15H19ClN2O
Molecular Weight 278.78 g/mol
CAS No. 1818885-54-9
Cat. No. B2754240
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(Rac)-NMDAR antagonist 1
CAS1818885-54-9
Molecular FormulaC15H19ClN2O
Molecular Weight278.78 g/mol
Structural Identifiers
InChIInChI=1S/C15H19ClN2O/c1-14(2)12(18)15(3,4)13(14)19-10-6-5-9(8-17)11(16)7-10/h5-7,12-13H,18H2,1-4H3
InChIKeyZMQAQKRIAFCCDB-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityUsually In Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Procurement Guide: AR Antagonist 1 (CAS 1818885-54-9) for PROTAC Development and Androgen Receptor Research


AR Antagonist 1 (CAS 1818885-54-9), also designated compound 29, is a small-molecule androgen receptor (AR) antagonist with the chemical name 2-chloro-4-[trans-3-amino-2,2,4,4-tetramethylcyclobutoxy]benzonitrile (C15H19ClN2O, MW 278.78) . This compound functions dually as an AR ligand and an E3 ligase-recruiting moiety for targeted protein degradation applications. AR Antagonist 1 exhibits micromolar binding affinity to its E3 ligase complex and is specifically employed as the AR-targeting ligand in the synthesis of ARD-266 (HY-133020), a VHL-based PROTAC degrader of the androgen receptor . Critically, CAS 1818885-54-9 is frequently misidentified in vendor databases as an NMDAR antagonist; however, authoritative sources confirm its established identity and primary application are within androgen receptor pharmacology and PROTAC technology .

Why Generic Substitution Fails: Critical Distinctions in AR Antagonist 1 (CAS 1818885-54-9) Procurement


Procurement of a generic androgen receptor antagonist in lieu of AR Antagonist 1 introduces substantial risk of experimental failure in PROTAC development workflows. AR Antagonist 1 is not simply an AR binder; its validated utility derives from its specific dual functionality: potent AR antagonism combined with weak binding affinity to VHL E3 ligase, a property that enables its integration as the AR-recruiting warhead in the VHL-based PROTAC ARD-266 . Substituting with enzalutamide, bicalutamide, or other clinical AR antagonists would disrupt the critical ternary complex formation required for ubiquitination and subsequent proteasomal degradation of the AR target [1]. Furthermore, AR Antagonist 1 exhibits micromolar binding affinity to its E3 ligase complex—a quantitatively defined, suboptimal affinity that is deliberately engineered and required for efficient PROTAC-mediated degradation kinetics . A generic AR antagonist lacking this specific E3 ligase interaction profile would fail to recruit the VHL E3 ligase machinery, rendering the degrader molecule non-functional. The compound's unique 2,2,4,4-tetramethylcyclobutoxy scaffold also provides a distinct chemical handle for linker conjugation that is not present in other AR antagonists . Therefore, AR Antagonist 1 is a non-substitutable, application-specific research tool.

Quantitative Differentiation Evidence for AR Antagonist 1 (CAS 1818885-54-9): Comparative Analysis for Scientific Selection


Micromolar E3 Ligase Binding Affinity: A Deliberate Design Feature for PROTAC Degrader Efficiency

AR Antagonist 1 exhibits micromolar binding affinity to its E3 ligase complex, a quantitative property that is intentionally engineered for optimal PROTAC degrader function . This contrasts with high-affinity E3 ligase binders (e.g., VHL ligands with low nanomolar Kd values such as VH032) which, while effective at recruiting E3 ligase, can lead to hook effect saturation and suboptimal degradation efficiency when incorporated into bifunctional degraders [1]. The micromolar affinity of AR Antagonist 1 represents a balanced, application-optimized interaction strength that facilitates efficient ternary complex formation without the kinetic trapping associated with excessively tight E3 ligase binding [2]. This property is directly quantified in the context of ARD-266 development, where AR Antagonist 1 serves as the AR-recruiting ligand .

PROTAC Design E3 Ligase Recruitment VHL Binding Affinity

Weak VHL Protein Binding Affinity: Validated Compatibility for PROTAC Linker Conjugation

AR Antagonist 1 demonstrates weak binding affinities to VHL protein, a quantitatively characterized property that validates its suitability as a building block for VHL-recruiting PROTACs . Specifically, AR Antagonist 1 binds to E3 ligase ligands with weak binding affinities to VHL protein in the synthesis of PROTAC ARD-266 (HY-133020) . This weak VHL interaction is not a liability but rather a critical design feature: strong VHL binding by the AR-recruiting ligand would compete with the PROTAC's dedicated E3 ligase ligand, disrupting the intended mechanism of action. The weak affinity ensures that AR Antagonist 1 does not independently recruit VHL in the absence of the full PROTAC molecule, preserving the bifunctional degrader's dependence on the linker-conjugated VHL ligand for targeted degradation [1]. This contrasts with alternative AR ligands that may exhibit unintended E3 ligase interactions or lack the structural features required for linker attachment .

PROTAC Synthesis VHL E3 Ligase Linker Chemistry

Structural Distinction: 2,2,4,4-Tetramethylcyclobutoxy Scaffold Enables Unique Linker Conjugation Chemistry

AR Antagonist 1 contains the 2-chloro-4-[trans-3-amino-2,2,4,4-tetramethylcyclobutoxy]benzonitrile scaffold, which provides a trans-3-amino functional group on a sterically constrained 2,2,4,4-tetramethylcyclobutoxy ring system . This primary amine serves as a defined chemical handle for linker conjugation in PROTAC synthesis, a feature that distinguishes it from other AR antagonists such as enzalutamide (which lacks an accessible primary amine for straightforward linker attachment) and bicalutamide (which presents different conjugation chemistry) [1]. The trans stereochemistry of the cyclobutyl ring imposes conformational constraints that influence the orientation of the AR-binding pharmacophore and the linker attachment vector, potentially affecting ternary complex geometry and degradation efficiency [2]. This unique scaffold has been validated in the successful synthesis of ARD-266, establishing AR Antagonist 1 as a proven AR warhead for PROTAC development .

Chemical Scaffold Linker Conjugation PROTAC Building Block

Validated Utility in ARD-266: A Potent VHL-Based Androgen Receptor PROTAC Degrader

AR Antagonist 1 (compound 29) is the validated AR-targeting ligand for ARD-266, a highly potent and VHL E3 ligase-based androgen receptor PROTAC degrader . The successful development of ARD-266 demonstrates that AR Antagonist 1, when conjugated via an appropriate linker to a VHL E3 ligase ligand, yields a functional degrader capable of inducing potent AR degradation in cellular models . While specific degradation DC50 values for ARD-266 are not available in the public vendor documentation, the compound is described as a 'highly potent' AR PROTAC degrader, indicating that AR Antagonist 1 serves as an effective AR-recruiting warhead . This validation distinguishes AR Antagonist 1 from uncharacterized AR ligands that have not been demonstrated to function in a PROTAC context. The availability of ARD-266 characterization data provides a reference framework for researchers using AR Antagonist 1 to develop novel AR-targeting PROTACs [1].

PROTAC Efficacy ARD-266 Androgen Receptor Degradation

Optimal Application Scenarios for AR Antagonist 1 (CAS 1818885-54-9) Based on Quantitative Evidence


Synthesis of VHL-Based Androgen Receptor PROTAC Degraders

AR Antagonist 1 is optimally deployed as the AR-recruiting warhead in the synthesis of VHL-based PROTAC degraders targeting the androgen receptor. Its weak VHL binding affinity ensures that AR recruitment does not compete with the dedicated E3 ligase ligand, preserving the intended bifunctional mechanism . The trans-3-amino group on the 2,2,4,4-tetramethylcyclobutoxy scaffold provides a well-defined conjugation handle for linker attachment, streamlining synthetic workflows . This application is validated by the successful development of ARD-266, establishing a proven template for researchers designing novel AR-targeting degraders [1].

Structure-Activity Relationship Studies of AR PROTAC Linker Chemistry and Ternary Complex Geometry

AR Antagonist 1's unique stereochemically defined scaffold—featuring a trans-configured 2,2,4,4-tetramethylcyclobutoxy ring with a primary amine conjugation handle—enables systematic SAR studies of linker length, composition, and attachment geometry in AR-targeting PROTACs . The compound's micromolar E3 ligase complex binding affinity provides a balanced recruitment profile that is sensitive to linker-dependent variations in ternary complex formation, allowing researchers to correlate linker design with degradation efficiency . This scaffold serves as a modular platform for exploring PROTAC design principles without the confounding effects of high-affinity E3 ligase binding [1].

Comparative Evaluation of E3 Ligase Recruitment Strategies in Targeted Protein Degradation

AR Antagonist 1's weak VHL binding affinity and micromolar E3 ligase complex interaction profile make it an ideal control compound for comparative studies evaluating different E3 ligase recruitment strategies in PROTAC design . Researchers can compare AR Antagonist 1-based PROTACs (VHL-recruiting) with degraders employing alternative E3 ligases (e.g., CRBN, MDM2, IAP) to assess differential degradation kinetics, hook effect susceptibility, and cellular efficacy . The compound's validated function in ARD-266 provides a reference point for benchmarking novel degrader designs against an established VHL-based AR PROTAC [1].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

35 linked technical documents
Explore Hub


Quote Request

Request a Quote for (Rac)-NMDAR antagonist 1

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.